3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide

p38 MAP kinase Triaminotriazine aniline amide Structure-activity relationship

In kinase inhibitor discovery, benzamide substitution critically determines target selectivity-using the wrong control invalidates profiling results. This triaminotriazine aniline amide (CAS 1332300-34-1) carries the 3-amino-N-methylbenzamide motif, rendering it inactive against p38α kinase (unlike the 3-amino-4-methylbenzamide-containing PS200981). • Essential selectivity control for p38 MAPK panels alongside PS200981/PS166276 • tPSA 83.04 Ų (below CNS threshold); LogP -0.93 for superior aqueous solubility vs. typical triaminotriazine p38 inhibitors • Custom synthesis; inquire for milligram-to-gram scale quotes

Molecular Formula C13H16N6O
Molecular Weight 272.31 g/mol
Cat. No. B12631403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide
Molecular FormulaC13H16N6O
Molecular Weight272.31 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N(C)C
InChIInChI=1S/C13H16N6O/c1-14-11(20)9-5-4-6-10(7-9)17-12-15-8-16-13(18-12)19(2)3/h4-8H,1-3H3,(H,14,20)(H,15,16,17,18)
InChIKeyGVLQWEVJNGIQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[4-(Dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide: Core Chemical Identity and Procurement Profile


3-[[4-(Dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide (CAS 1332300-34-1, molecular formula C13H16N6O, molecular weight 272.31 g/mol) is a synthetic small molecule belonging to the 1,3,5-triazine-2-amine class, specifically a triaminotriazine aniline amide derivative . It features a 1,3,5-triazine core substituted with a dimethylamino group at the 4-position and a 3-(N-methylbenzamide) amino group at the 2-position. The compound is classified as a research-grade chemical probe and has been implicated as a potential kinase inhibitor scaffold in patent literature, with structural features relevant to p38 MAP kinase and voltage-gated sodium channel (Nav) inhibitor programs [1].

Why 3-[[4-(Dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide Cannot Be Replaced by Generic Triaminotriazine Analogs


Within the triaminotriazine aniline amide family, even subtle modifications to the benzamide ring drastically alter kinase selectivity and potency. Lin et al. (2006) explicitly demonstrated that the 3-amino-4-methylbenzamide synthon is critical for p38α inhibitory activity, and that replacement with an unsubstituted 3-aminobenzamide—a structural analog of the N-methylbenzamide motif present here—renders compounds 'inactive' against p38 kinase [1]. Consequently, simple interchange with a 4-methylbenzamide-containing analog (e.g., PS200981) cannot preserve p38 activity, just as interchange with a 2-amino-4-methylbenzamide analog would fail. This target-compound-specific structure-activity relationship (SAR) hotspot is the primary reason substitution without confirmatory re-profiling is scientifically unreliable.

Quantitative Differentiation of 3-[[4-(Dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide Against Closest Analogs


Benzamide Substituent Divergence from Active p38α Inhibitor PS200981

The target compound bears an N-methylbenzamide moiety at the 3-amino position, whereas the prototypical p38α inhibitor PS200981 carries a 4-methylbenzamide group. Lin et al. demonstrated that the 3-amino-4-methylbenzamide synthon is essential for p38α inhibition; the 3-aminobenzamide analog (lacking the 4-methyl group, structurally closer to the target compound's substitution pattern) displayed no detectable p38α inhibitory activity [1]. This places the target compound in a functionally distinct SAR sub-class relative to PS200981 and PS166276.

p38 MAP kinase Triaminotriazine aniline amide Structure-activity relationship

Hydrophilicity Differentiation Relative to Drug-like p38 Inhibitor Chemical Space

The target compound exhibits a calculated LogP of -0.93 (miLogP) , which is substantially more hydrophilic than clinical or late-preclinical p38 MAPK inhibitors. Representative comparators from the triaminotriazine class and broader p38 inhibitor space have LogP values typically above 2.0. This LogP difference may translate into divergent solubility, permeability, and pharmacokinetic behavior.

Physicochemical property LogP Drug-likeness

Polar Surface Area Differentiation Within Aminotriazine-Benzamide Chemical Space

The topological polar surface area (tPSA) of the target compound is 83.04 Ų , which falls within the range generally associated with moderate blood-brain barrier (BBB) permeability (threshold < 90 Ų for CNS drugs), whereas larger triaminotriazine derivatives containing diazepane, morpholine, or bicycloheptane substituents (such as PS200981) exceed this threshold. This positions the compound as a potentially more CNS-permeable member of the aminotriazine-benzamide chemotype.

Polar surface area CNS penetration Physicochemical profiling

Optimal Research and Industrial Application Scenarios for 3-[[4-(Dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide


Probing Non-p38 Kinase Selectivity Panels in Triaminotriazine Chemical Space

Given that the 3-amino-4-methylbenzamide motif is required for p38α activity [1], this compound—which carries the 3-amino-N-methylbenzamide motif instead—serves as a critical selectivity control in kinase profiling panels. It can be included alongside PS200981 and PS166276 to map how benzamide substitution reroutes kinase polypharmacology within the triaminotriazine scaffold, enabling rational design of isoform- or target-selective inhibitors.

CNS-Penetrant Nav1.7 Inhibitor Screening Libraries

The compound's tPSA of 83.04 Ų (below the 90 Ų CNS threshold) and the structural precedent in sodium channel inhibitor patents [1] support its inclusion in focused screening libraries for CNS-penetrant Nav1.7 inhibitors for neuropathic pain. Its lower tPSA relative to bulkier triazine analogs like PS200981 makes it a valuable member of a property-diversified screening deck for CNS targets.

Aqueous Solubility-Advantaged Biochemical Assays Requiring High Compound Concentrations

The calculated LogP of -0.93 indicates substantially greater aqueous solubility than most triaminotriazine p38 inhibitors, whose LogP values typically range from ~2–5. For in vitro biochemical screens that demand high micromolar compound concentrations without DMSO precipitation, this compound offers a formulation advantage that can reduce false-negative rates due to solubility-limited assay performance.

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